2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one, also known by its IUPAC name, is a synthetic organic compound notable for its dual structure containing both azetidine and pyrrolidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The compound's molecular formula is with a molecular weight of approximately 182.26 g/mol.
The compound can be sourced from various chemical databases, including PubChem, which provides detailed information about its properties and potential uses in scientific research.
2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms within their cyclic structures. It is classified as a ketone due to the presence of the carbonyl group adjacent to the azetidine and pyrrolidine rings.
The synthesis of 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one typically involves several key steps:
Industrial production may involve optimizing these synthetic routes for higher yields and purity. Techniques such as chromatography for purification and the use of catalysts to enhance reaction efficiency are commonly employed.
The molecular structure of 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one features a carbon backbone with two nitrogen-containing rings. The InChI representation is:
The InChI Key for this compound is ZEWOTDSQTRYEEY-UHFFFAOYSA-N, which provides a unique identifier for database searches .
The compound has a melting point that varies depending on purity but generally falls within a range indicative of its crystalline nature. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide insights into its functional groups and structural dynamics.
2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one can participate in various chemical reactions:
The specific products formed from these reactions depend on the conditions used, including temperature, solvent choice, and reaction time.
The mechanism of action for 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one involves interactions with biological targets such as receptors and enzymes. These interactions may modulate various biological pathways, potentially leading to therapeutic effects in areas such as central nervous system disorders .
The physical properties include:
Key chemical properties include:
Relevant data from spectroscopic analyses can provide additional insights into the compound's behavior under different conditions .
2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one has several scientific applications:
The strategic fusion of azetidine and pyrrolidine heterocycles addresses persistent challenges in central nervous system (CNS) drug development, particularly blood-brain barrier (BBB) penetration and target engagement. Azetidine’s high ring strain (≈26 kcal/mol) enhances reactivity and binding affinity to biological targets, while its constrained conformation reduces entropic penalties upon target binding [1]. Pyrrolidine contributes complementary benefits: sp³-hybridization enables three-dimensional exploration of chemical space, and its pseudorotation capability allows dynamic adaptation to enzyme binding pockets [5] [10]. This synergy creates a "molecular passport" for CNS delivery, as evidenced by the compound 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one which leverages pyrrolidine’s membrane permeability (LogP = 0.46) and azetidine’s target specificity [2].
Table 1: Physicochemical Comparison of Heterocyclic Components
Parameter | Azetidine | Pyrrolidine | Cyclopentane |
---|---|---|---|
Ring Strain (kcal/mol) | 26 | 0 | 6.2 |
Dipole Moment (D) | 1.41 | 1.41 | 0.07 |
Polar Surface Area | 16.5 Ų | 16.5 Ų | 0 Ų |
LogP | -0.2 | 0.46 | 3.0 |
H-bond Acceptors | 1 | 1 | 0 |
The therapeutic journey of azetidine began with β-lactam antibiotics but pivoted toward CNS applications upon discovering its role in neuroreceptor modulation (e.g., NMDA receptor agonist NYX-2925) [1]. Pyrrolidine gained prominence through CNS-active agents like the anticonvulsant ethosuximide and cognitive enhancer aniracetam [10]. Critical milestones include:
Table 2: Historical Milestones in Azetidine/Pyrrolidine CNS Therapeutics
Era | Azetidine Contribution | Pyrrolidine Contribution |
---|---|---|
1980s | β-Lactam antibiotics (limited CNS penetration) | Procyclidine (anticholinergic for Parkinson's) |
2000s | Spiro-β-lactams with antimalarial/anti-Toxoplasma activity | Rolipram (PDE4 inhibitor for depression) |
2020s | NYX-2925 (NMDA modulator for neuropathic pain) | Daridorexant (dual orexin antagonist for insomnia) |
The propan-1-one tether (–CO–CH₂–CH₂–) in 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one serves as a multifunctional molecular conduit that balances conformational flexibility with electronic modulation. Key attributes include:
Hybridization through such linkers exemplifies "conjugation chemistry," where peptide-like bonds between heterocycles improve solubility (LogS = −2.1 for hybrids vs. −4.3 for non-conjugated analogs) without compromising passive diffusion [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7